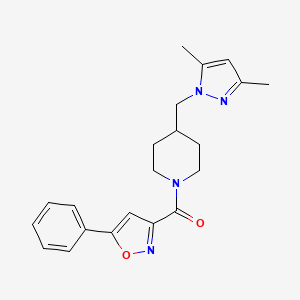
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and phenoxypropylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the azetidine ring, which can be functionalized with the isobutylsulfonyl and phenoxypropylsulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure the desired substitution occurs.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups to yield thiol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups yields sulfone derivatives, while reduction results in thiol derivatives.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring provides a rigid structure that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isobutylsulfonyl)-1-((3-methoxypropyl)sulfonyl)azetidine
- 3-(Isobutylsulfonyl)-1-((3-ethoxypropyl)sulfonyl)azetidine
- 3-(Isobutylsulfonyl)-1-((3-butoxypropyl)sulfonyl)azetidine
Uniqueness
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is unique due to the presence of the phenoxy group, which can enhance its interactions with aromatic systems in biological targets. This makes it potentially more effective in applications requiring specific binding to proteins or enzymes.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVOVXXMNSOLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)
![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
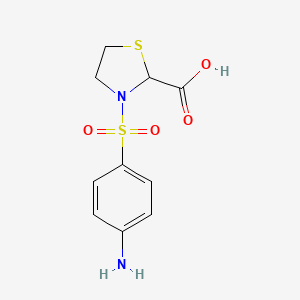
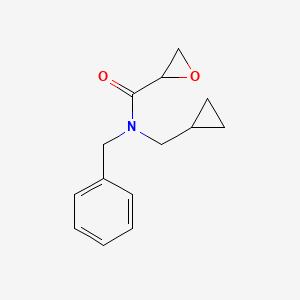
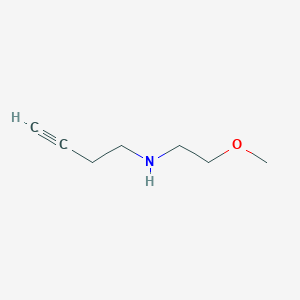
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
![ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B3005611.png)
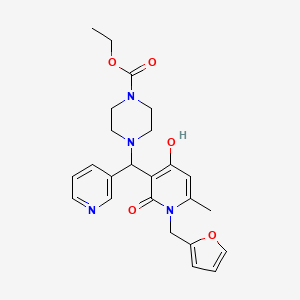
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)

